Benzenecarboximidamide, 4-(4-chlorobenzoyl)-
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Overview
Description
Benzenecarboximidamide, 4-(4-chlorobenzoyl)- is a chemical compound that belongs to the class of organic compounds known as benzenecarboximidamides. This compound is characterized by the presence of a benzenecarboximidamide group substituted with a 4-chlorobenzoyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide, 4-(4-chlorobenzoyl)- typically involves the reaction of 4-chlorobenzoyl chloride with benzenecarboximidamide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenecarboximidamide, 4-(4-chlorobenzoyl)- may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidamide, 4-(4-chlorobenzoyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorobenzoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of benzenecarboximidamide derivatives with oxidized functional groups.
Reduction: Formation of reduced benzenecarboximidamide derivatives.
Substitution: Formation of substituted benzenecarboximidamide derivatives.
Scientific Research Applications
Benzenecarboximidamide, 4-(4-chlorobenzoyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzenecarboximidamide, 4-(4-chlorobenzoyl)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Benzenecarboximidamide, 4-(4-chlorobenzoyl)- can be compared with other similar compounds such as:
4-Chlorobenzoyl chloride: Used as an intermediate in organic synthesis.
4-Chlorobenzyl chloride: Used in the synthesis of various organic compounds.
4-Chlorobenzoic acid: Used as a precursor in the synthesis of other chemicals.
The uniqueness of Benzenecarboximidamide, 4-(4-chlorobenzoyl)- lies in its specific chemical structure and the presence of both the benzenecarboximidamide and 4-chlorobenzoyl groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
61625-30-7 |
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Molecular Formula |
C14H11ClN2O |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
4-(4-chlorobenzoyl)benzenecarboximidamide |
InChI |
InChI=1S/C14H11ClN2O/c15-12-7-5-10(6-8-12)13(18)9-1-3-11(4-2-9)14(16)17/h1-8H,(H3,16,17) |
InChI Key |
QRWWIUBTTAIAAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)C(=N)N |
Origin of Product |
United States |
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